2-P-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide
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Overview
Description
- 2-P-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide: , also known as Tolylaminoacetic acid hydrazide , is a chemical compound with the following structural formula:
- It contains a tolyl group (methylphenyl) and a hydrazide functional group.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
C15H14Br2N2O2
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on available literature up to my last update in 2021 For the most recent research, consult scientific journals and databases
: Example reference. Please refer to relevant scientific literature for more accurate and up-to-date information.
Properties
Molecular Formula |
C17H17Br2N3O2 |
---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H17Br2N3O2/c1-11-3-5-13(6-4-11)20-10-16(23)22-21-9-12-7-14(18)17(24-2)15(19)8-12/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+ |
InChI Key |
ZLTAUAFSYOWPEI-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br |
Origin of Product |
United States |
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